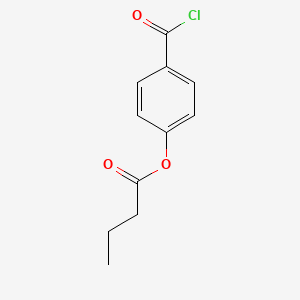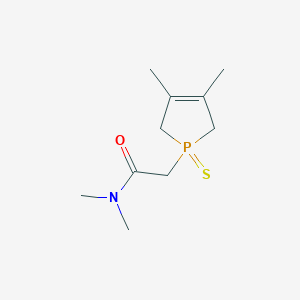
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide is a complex organic compound that features a unique combination of sulfur, phosphorus, and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide typically involves multi-step organic reactions. The starting materials often include dimethylacetamide and specific phosphorous and sulfur-containing reagents. The reaction conditions may require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or phosphines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme mechanisms.
Medicine: Research may explore its potential as a therapeutic agent or in drug development.
Industry: It could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dimethyl-1-sulfanylidene-2,5-dihydro-1H-1lambda~5~-phosphol-1-yl)-N,N-dimethylacetamide: shares similarities with other phosphorothioate compounds.
Dimethylacetamide derivatives: These compounds have similar structural features and may exhibit comparable chemical properties.
Eigenschaften
CAS-Nummer |
61213-82-9 |
|---|---|
Molekularformel |
C10H18NOPS |
Molekulargewicht |
231.30 g/mol |
IUPAC-Name |
2-(3,4-dimethyl-1-sulfanylidene-2,5-dihydro-1λ5-phosphol-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H18NOPS/c1-8-5-13(14,6-9(8)2)7-10(12)11(3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
XJAIXOHMHGCZBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CP(=S)(C1)CC(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




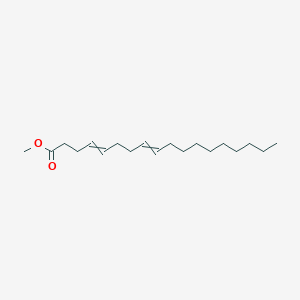
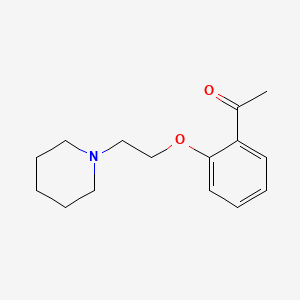
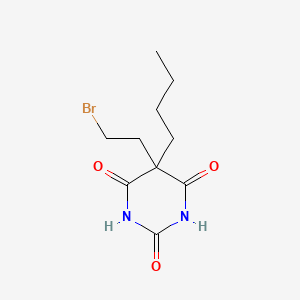
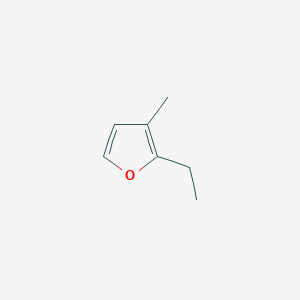

![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
